

Unveiling the Solid-State Architecture of N-Phenylnicotinamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl-nicotinamide*

Cat. No.: *B15250312*

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This technical whitepaper provides a comprehensive overview of the crystal structure of N-Phenylnicotinamide, a derivative of nicotinamide with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its three-dimensional structure, experimental procedures for its synthesis and crystallization, and the computational workflow for its structural determination.

Introduction

N-Phenylnicotinamide ($C_{12}H_{10}N_2O$) is a molecule of significant interest due to the established biological activities of nicotinamide and its derivatives, which include anti-inflammatory, antioxidant, and potential anti-diabetic properties.^{[1][2]} Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for elucidating structure-activity relationships, guiding drug design, and ensuring solid-form stability. This guide presents a detailed analysis of the crystal structure of N-Phenylnicotinamide, determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of N-Phenylnicotinamide reveals a non-planar molecular conformation. The dihedral angle between the phenyl and pyridine rings is a notable $64.81(1)^\circ$.^{[1][3]} This twisted arrangement is a key stereochemical feature of the molecule in the solid state. The

crystal packing is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into one-dimensional chains extending along the b-axis.^{[1][2][3]}

Crystallographic Data

The crystallographic data for N-Phenylnicotinamide has been determined at 290 K and is summarized in the table below. The compound crystallizes in the monoclinic space group.

Parameter	Value
Chemical Formula	C ₁₂ H ₁₀ N ₂ O
Formula Weight (M _r)	198.22
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	18.732 (4)
b (Å)	5.2766 (11)
c (Å)	20.248 (4)
β (°)	103.746 (4)
Volume (Å ³)	1944.0 (7)
Z	8
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	290
Calculated Density (g/cm ³)	1.355
Absorption Coefficient (μ, mm ⁻¹)	0.09

Data Collection and Refinement

The data collection was performed on a Bruker SMART CCD area-detector diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved using direct methods and refined on F².

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector
Reflections Collected	6923
Independent Reflections	1813
R _{int}	0.039
R[F ² > 2σ(F ²)]	0.049
wR(F ²)	0.112
Goodness-of-fit (S)	1.03
Parameters	140
Δρ _{max} (e Å ⁻³)	0.19
Δρ _{min} (e Å ⁻³)	-0.21

Experimental Protocols

Synthesis of N-Phenylnicotinamide

N-Phenylnicotinamide was synthesized by reacting nicotinoyl chloride with aniline in a tetrahydrofuran solution. The reaction was stirred for 8 hours at ambient temperature in the presence of a catalytic amount of triethylamine. Following the reaction, the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution. The resulting aqueous mixture was then extracted with ethyl acetate and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel using a hexane-ethyl acetate gradient.^{[1][2]}

Crystallization

Single crystals of N-Phenylnicotinamide suitable for X-ray diffraction were grown from an ethanolic solution.^{[1][2]}

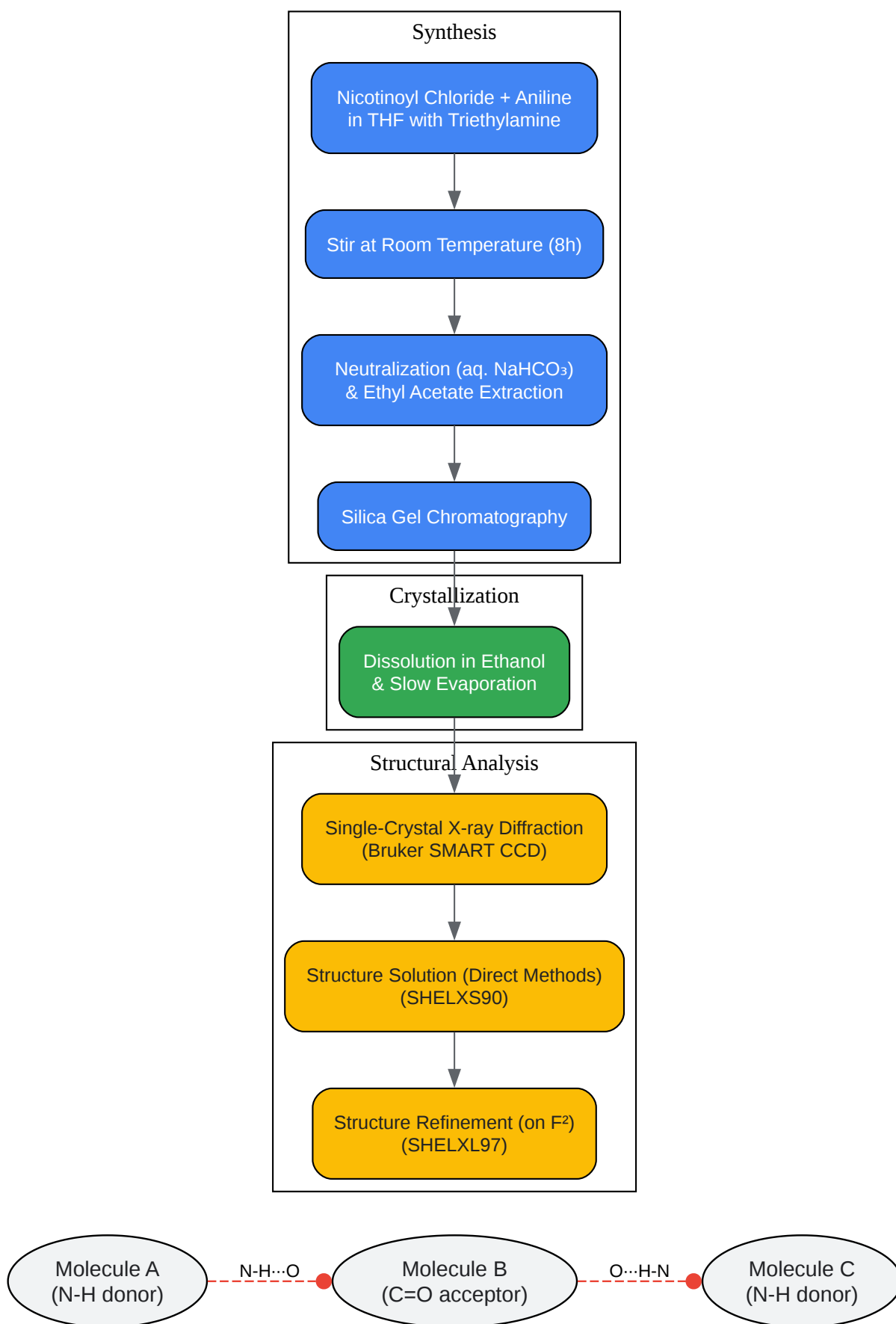
X-ray Data Collection and Structure Determination

A suitable single crystal with dimensions $0.23 \times 0.15 \times 0.11$ mm was mounted on a Bruker SMART CCD area-detector diffractometer.[1] X-ray diffraction data were collected at 290 K using Mo K α radiation. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods using SHELXS90 and refined by full-matrix least-squares on F^2 using SHELXL97.[1] Hydrogen atoms bonded to carbon were positioned geometrically and refined using a riding model. The hydrogen atom attached to the nitrogen was located from a difference Fourier map and refined isotropically.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis, crystallization, and structural analysis of N-Phenylnicotinamide.



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References

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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of N-Phenylnicotinamide: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15250312#crystal-structure-of-diphenyl-nicotinamide]

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